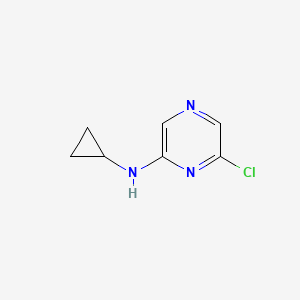

6-chloro-N-cyclopropylpyrazin-2-amine

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 6-chloro-N-cyclopropylpyrazin-2-amine typically involves the reaction of 6-chloropyrazine-2-amine with cyclopropylamine under specific conditions . One method involves using a glass microwave reaction vessel charged with this compound, Pd(PPh3)4 as a catalyst, and hexamethylditin in p-dioxane . The reaction is carried out under controlled temperature and pressure to yield the desired product. Industrial production methods may involve scaling up this reaction with appropriate modifications to ensure safety and efficiency .

Analyse Des Réactions Chimiques

6-chloro-N-cyclopropylpyrazin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under specific conditions.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the pyrazine ring or the cyclopropyl group .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antipsychotic Properties

Research indicates that compounds similar to 6-chloro-N-cyclopropylpyrazin-2-amine may exhibit antipsychotic properties. Specifically, the modulation of calcium channels in the brain is a significant area of interest. T-type calcium channel blockers have been proposed for treating schizophrenia and substance dependence, which may extend to derivatives like this compound .

1.2 Pain Management

The compound is also being investigated for its analgesic effects. Calcium channel blockers are known to play a role in pain modulation, including chronic pain conditions. The potential utility of this compound in treating various pain syndromes such as neuropathic pain and inflammatory pain is an area of ongoing research .

Preclinical Studies

A preclinical study highlighted the efficacy of similar compounds in reducing psychotic symptoms in animal models. The study utilized T-type calcium channel blockers, demonstrating that these compounds could decrease nicotine-seeking behavior, suggesting a potential application in addiction therapy .

Clinical Implications

Clinical implications of this compound are still under investigation. However, the existing literature suggests that its mechanism of action may involve the modulation of neurotransmitter release through calcium channel inhibition, which could benefit patients with various neurological disorders .

Mécanisme D'action

The mechanism of action of 6-chloro-N-cyclopropylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. It has been shown to act on the A1 adenosine receptor, which plays a crucial role in various physiological processes . The compound’s effects are mediated through the inhibition of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These interactions result in the modulation of inflammatory responses and other biological activities .

Comparaison Avec Des Composés Similaires

6-chloro-N-cyclopropylpyrazin-2-amine can be compared with other similar compounds, such as:

6-chloro-N-isopropylpyrazin-2-amine: This compound has a similar structure but with an isopropyl group instead of a cyclopropyl group.

6-chloro-N-propylpyrazin-2-amine: This compound features a propyl group in place of the cyclopropyl group.

6-chloro-N-phenylpyrazin-2-amine: This compound has a phenyl group instead of a cyclopropyl group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .

Activité Biologique

6-Chloro-N-cyclopropylpyrazin-2-amine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological mechanisms, applications, and comparative studies with similar compounds.

Molecular Formula: CHClN

Molecular Weight: 172.62 g/mol

Structure:

- The compound features a pyrazine ring substituted with a cyclopropyl group and a chlorine atom at the 6-position.

This compound primarily interacts with the A1 adenosine receptor , which is implicated in various physiological processes including neuroprotection, inflammation, and ischemic injury. Its mechanism involves:

- Inhibition of Pro-inflammatory Pathways: The compound has been shown to inhibit cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), leading to reduced production of pro-inflammatory mediators such as prostaglandins and nitric oxide .

- Regulation of Cytokine Production: It modulates cytokine signaling pathways, which are crucial in autoimmune responses. This regulation is particularly relevant in conditions like rheumatoid arthritis and Crohn's disease .

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, it has been shown to suppress the activation of the NLRP3 inflammasome, a key player in the innate immune response .

Neuroprotective Effects

The compound's interaction with A1 adenosine receptors suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease.

Anticancer Potential

Research indicates that this compound may also have anticancer properties by inhibiting specific kinases involved in tumor growth. It has been studied in the context of Pim kinases, which are known to support tumor cell survival .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl group at N position | Anti-inflammatory, neuroprotective |

| 6-Chloro-N-isopropylpyrazin-2-amine | Isopropyl group instead of cyclopropyl | Similar anti-inflammatory effects |

| 6-Chloro-N-propylpyrazin-2-amine | Propyl group | Reduced potency compared to cyclopropyl variant |

| 6-Chloro-N-phenylpyrazin-2-amine | Phenyl group | Different mechanism; primarily studied for analgesic properties |

Case Studies

-

Inflammatory Disease Model:

In a study involving mice with induced inflammation, administration of this compound resulted in a marked decrease in inflammatory markers such as IL-1β and TNF-α, indicating its potential as a therapeutic agent for inflammatory diseases . -

Neurodegenerative Disorder Research:

A study explored the neuroprotective effects of this compound in models of Alzheimer's disease. The results showed that it significantly reduced neuroinflammation and improved cognitive function in treated subjects compared to controls.

Propriétés

IUPAC Name |

6-chloro-N-cyclopropylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-6-3-9-4-7(11-6)10-5-1-2-5/h3-5H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAIEHCRGITGEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674309 | |

| Record name | 6-Chloro-N-cyclopropylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-47-9 | |

| Record name | 6-Chloro-N-cyclopropyl-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-cyclopropylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.